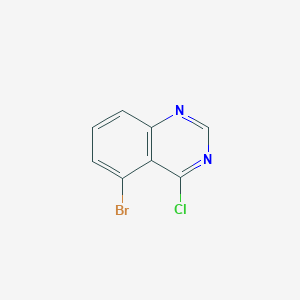

5-Bromo-4-chloroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRQUJTALTMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588580 | |

| Record name | 5-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2148-38-1 | |

| Record name | 5-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a primary synthesis pathway for 5-Bromo-4-chloroquinazoline, a key intermediate in the development of various pharmacologically active compounds. This guide details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to support researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a privileged structure found in numerous bioactive molecules, including approved drugs. The presence and position of the bromo and chloro substituents on the quinazoline ring offer reactive handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. This document outlines a reliable two-step synthesis pathway for the preparation of this compound.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the cyclization of 2-amino-6-bromobenzoic acid with formamide to yield the key intermediate, 5-Bromo-4(3H)-quinazolinone. The subsequent and final step is the chlorination of this intermediate using phosphorus oxychloride to afford the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-4(3H)-quinazolinone

This procedure details the cyclization of 2-amino-6-bromobenzoic acid to form the quinazolinone ring structure. This reaction is analogous to the well-established Niementowski quinazolinone synthesis.[1]

Starting Material: 2-Amino-6-bromobenzoic acid Reagent: Formamide

Procedure:

-

A mixture of 2-amino-6-bromobenzoic acid and an excess of formamide (typically 4-5 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to a temperature of 130-150 °C and stirred for 4-6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.

-

The mixture is further cooled in an ice bath to maximize precipitation.

-

The resulting solid is collected by vacuum filtration.

-

The crude product is washed with cold water and then with a small amount of cold ethanol to remove residual formamide.

-

The solid is dried under vacuum to yield 5-Bromo-4(3H)-quinazolinone.

Table 1: Summary of Reaction Parameters for the Synthesis of 5-Bromo-4(3H)-quinazolinone

| Parameter | Value |

| Starting Material | 2-Amino-6-bromobenzoic acid |

| Reagent | Formamide |

| Molar Ratio (Acid:Formamide) | 1 : 4-5 |

| Reaction Temperature | 130-150 °C |

| Reaction Time | 4-6 hours |

| Work-up | Precipitation with water |

| Expected Yield | 85-95% |

Step 2: Synthesis of this compound

This protocol describes the chlorination of the 4-oxo position of the quinazolinone intermediate. Phosphorus oxychloride is a common and effective reagent for this transformation.[2][3]

Starting Material: 5-Bromo-4(3H)-quinazolinone Reagent: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, 5-Bromo-4(3H)-quinazolinone is suspended in an excess of phosphorus oxychloride (typically 5-10 volumes).

-

A catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops) is carefully added to the suspension.

-

The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

The reaction progress is monitored by TLC until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The remaining residue is slowly and cautiously poured onto crushed ice with vigorous stirring to quench the remaining POCl₃.

-

The acidic aqueous solution is neutralized to a pH of 7-8 with a saturated sodium bicarbonate solution or another suitable base. This should be done carefully in an ice bath.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Table 2: Summary of Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 5-Bromo-4(3H)-quinazolinone |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | ~110 °C (Reflux) |

| Reaction Time | 2-4 hours |

| Work-up | Quenching on ice, neutralization |

| Expected Yield | 75-85% |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The starting materials are commercially available, and the reaction conditions are standard for organic synthesis laboratories. This guide offers a solid foundation for researchers to produce this valuable intermediate for further elaboration in the pursuit of novel therapeutic agents. As with all chemical reactions, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-4-chloroquinazoline is a halogenated heterocyclic compound built upon a core quinazoline structure. This quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents. The bromine and chlorine substituents on this compound provide critical reactive handles for synthetic transformations and modulate the molecule's electronic and lipophilic properties. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for oncology research.[1][2] Understanding its core physicochemical properties is essential for its effective application in drug discovery and development pipelines.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These properties are crucial for designing synthetic routes, predicting biological behavior, and developing analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrClN₂ | [3] |

| Molecular Weight | 243.49 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 2148-38-1 | [3] |

| Appearance | Solid | [3] |

| Common Synonyms | 4-Chloro-5-bromoquinazoline | [3] |

| InChI Key | XCVRQUJTALTMRU-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C2C(=C1Br)C(=NC=N2)Cl | [3] |

| Boiling Point | ~339.7°C at 760 mmHg (Predicted for isomer) | [5] |

| Purity (Typical) | ≥95% | [3] |

Note: Some properties, like boiling point, are based on data for closely related isomers (e.g., 7-Bromo-4-chloroquinazoline) and should be considered estimates.

Experimental Protocols & Methodologies

Detailed experimental data for this compound is not extensively published. However, protocols for the synthesis and characterization of analogous quinazoline derivatives are well-established and can be adapted.

1. General Synthesis of Halogenated 4-Chloroquinazolines

The synthesis of 4-chloroquinazoline derivatives often starts from correspondingly substituted anthranilic acids or their derivatives. A common modern approach involves a multi-step, one-pot synthesis which is efficient and versatile.

Protocol: Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline (Adapted as a representative example) [6]

-

Bromination of Anthranilamide: Anthranilamide is brominated using N-bromosuccinimide (NBS) in acetonitrile at room temperature to yield 2-amino-5-bromobenzamide.

-

Cyclocondensation: The resulting halogenated anthranilamide undergoes cyclocondensation with an appropriate aldehyde (e.g., benzaldehyde).

-

Dehydrogenation: The intermediate is then dehydrogenated, often using iodine, to form the quinazolin-4(3H)-one ring system.

-

Chlorination: The final step involves chlorination of the quinazolin-4(3H)-one. A combination of trichloromethylacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) is an effective modern reagent for this transformation, affording the target 4-chloroquinazoline.[6]

2. Characterization of Physicochemical Properties

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound and to determine its properties.

-

Structural Elucidation: Techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry are used to confirm the chemical structure of the final product.[7]

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized compound.

-

Melting Point Determination: A digital melting point apparatus is used to determine the temperature range over which the solid compound transitions to a liquid.

-

LogP Determination (Lipophilicity): The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. An established experimental method for its determination is High-Performance Thin-Layer Chromatography (HPTLC).[8]

-

Methodology: The compound is spotted on a reversed-phase HPTLC plate. The plate is developed using mobile phases with varying proportions of an organic solvent (e.g., acetonitrile) and water. The retention factor (Rf) is measured at each concentration. By comparing the retention behavior to a set of standards with known LogP values, the LogP of the test compound can be accurately calculated.[8]

-

Applications in Medicinal Chemistry & Drug Discovery

This compound serves as a key building block for creating libraries of substituted quinazolines. The chlorine atom at the 4-position is a leaving group, readily displaced by amines to form 4-anilinoquinazoline derivatives. This reaction is a cornerstone for synthesizing potent enzyme inhibitors.[6]

Logical Workflow: Synthesis of Bioactive 4-Anilinoquinazolines

The following diagram illustrates the typical synthetic workflow where this compound is used as a starting intermediate to produce pharmacologically active molecules.

Role in Signaling Pathways: Targeting Kinase Cascades

Quinazoline derivatives are renowned for their ability to act as ATP-competitive inhibitors of various protein kinases.[9] These enzymes are often dysregulated in cancer and other diseases. The quinazoline scaffold mimics the adenine portion of ATP, allowing it to bind to the enzyme's active site and block its function. Many FDA-approved drugs, such as Gefitinib and Erlotinib, are based on this scaffold and target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10]

The diagram below conceptualizes how a quinazoline derivative, developed from a precursor like this compound, can inhibit a signaling pathway such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[10][11]

References

- 1. CAS 573675-55-5: 7-Bromo-4-chloroquinazoline | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 573675-55-5,7-Bromo-4-chloroquinazoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to 5-Bromo-4-chloroquinazoline: Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-chloroquinazoline, a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural features, and key physicochemical properties. A representative, detailed experimental protocol for its synthesis via the chlorination of 5-bromoquinazolin-4-one is provided, alongside methodologies for precursor synthesis. The guide further explores the compound's role as a versatile intermediate in the synthesis of biologically active molecules, with a particular focus on its potential as a scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors. Spectroscopic data, while not experimentally determined for this specific isomer, are predicted based on the analysis of closely related analogues. Finally, the biological context is elucidated through a discussion of the EGFR signaling pathway and a summary of the anti-proliferative activities of structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₄BrClN₂. Its structure features a quinazoline core substituted with a bromine atom at the 5-position and a chlorine atom at the 4-position. The presence of these two halogen atoms, along with the nitrogen-containing heterocyclic system, imparts unique chemical reactivity and potential for biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2148-38-1 | [1] |

| Molecular Formula | C₈H₄BrClN₂ | [1] |

| Molecular Weight | 243.49 g/mol | [2] |

| Appearance | Solid | [1] |

| InChI | 1S/C8H4BrClN2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H | [1] |

| InChI Key | XCVRQUJTALTMRU-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C(=C1)Br)C(=NC=N2)Cl | |

| Synonyms | 4-Chloro-5-bromoquinazoline | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-6-bromobenzoic acid. The first step involves the formation of the quinazolinone ring, followed by chlorination to yield the final product.

Synthesis of 5-Bromoquinazolin-4(3H)-one (Intermediate)

A common method for the synthesis of the quinazolinone precursor is the reaction of the corresponding anthranilic acid with formamide.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-bromobenzoic acid (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents).

-

Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into an excess of cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 5-bromoquinazolin-4(3H)-one.

Chlorination of 5-Bromoquinazolin-4(3H)-one

The conversion of the quinazolinone to the 4-chloroquinazoline is a crucial step, often accomplished using phosphoryl chloride (POCl₃), sometimes in the presence of a base or other additives.[3][4][5][6][7]

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize evolved HCl), place 5-bromoquinazolin-4(3H)-one (1 equivalent).

-

Carefully add an excess of phosphoryl chloride (POCl₃) (e.g., 5-10 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the precipitate thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic and Analytical Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons would appear in the range of δ 7.5-9.0 ppm. The proton at C2 would likely be the most downfield singlet. The three protons on the benzene ring will show a complex splitting pattern (doublet, triplet, doublet of doublets) characteristic of a 1,2,3-trisubstituted benzene ring. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 120-160 ppm. Carbons attached to nitrogen (C2, C4, C8a) and halogens (C5) will have distinct chemical shifts. |

| Mass Spec. | The molecular ion peak [M]⁺ would be observed at m/z 242/244/246, showing a characteristic isotopic pattern for one bromine and one chlorine atom. Fragmentation may involve the loss of Cl, Br, and HCN. |

| FT-IR (cm⁻¹) | Aromatic C-H stretching (around 3050-3100), C=N and C=C stretching in the aromatic system (1500-1650), C-Cl stretching (around 700-800), and C-Br stretching (around 500-600). |

Role in Drug Discovery and Development

This compound serves as a key building block for the synthesis of a wide array of biologically active compounds, particularly in the field of oncology. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine-containing side chains. This reactivity is extensively utilized in the generation of libraries of 4-anilinoquinazoline derivatives.

Precursor to Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for the inhibition of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[8] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its dysregulation is a key driver in the development and progression of several cancers.

Diagram 1: Synthetic Workflow for 4-Anilinoquinazoline Derivatives

Caption: A generalized workflow for the synthesis and screening of 4-anilinoquinazoline derivatives.

EGFR Signaling Pathway and Inhibition

EGFR signaling is initiated by the binding of ligands such as EGF, leading to receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately promote cell growth, proliferation, and survival. Quinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

Diagram 2: Simplified EGFR Signaling Pathway and Inhibition by Quinazolines

Caption: EGFR signaling cascade and its inhibition by quinazoline-based compounds.

Biological Activity of Related Compounds

While specific biological activity data for this compound is limited in the public domain, studies on its derivatives, particularly 4-anilinoquinazolines, have demonstrated significant anti-proliferative effects against various cancer cell lines. The data presented below is for derivatives of the closely related 6-bromo-4-chloro-2-phenylquinazoline.

Table 3: In Vitro Anti-proliferative Activity of Selected 4-Anilinoquinazoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 10b | HCT-116 (Colon) | 2.8 | [8] |

| Derivative 10b | T98G (Glioblastoma) | 2.0 | [8] |

| Erlotinib | T98G (Glioblastoma) | 21.3 | [8] |

| Gefitinib | T98G (Glioblastoma) | 37.8 | [8] |

| Doxorubicin | HCT-116 (Colon) | 0.6 | [8] |

Note: The compounds listed are derivatives of a structurally related bromo-chloro-quinazoline and are presented for comparative purposes.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a reactive scaffold for the synthesis of potential therapeutic agents. Its utility as a precursor for EGFR inhibitors highlights its importance in the development of targeted cancer therapies. This guide provides a foundational understanding of its synthesis, properties, and biological relevance, serving as a resource for researchers engaged in the design and development of novel quinazoline-based compounds. Further investigation into the specific biological activities of this compound and its direct derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Differential Reactivity of C-Br and C-Cl Bonds in 5-Bromo-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond in 5-Bromo-4-chloroquinazoline. Understanding the chemoselectivity of this important heterocyclic building block is paramount for its effective utilization in the synthesis of novel therapeutic agents and other advanced materials. This document provides a comprehensive analysis of the factors governing this differential reactivity, supported by quantitative data from analogous systems, detailed experimental protocols for key transformations, and illustrative diagrams to clarify the underlying principles.

Core Principles of Reactivity

The reactivity of halogenated aromatic compounds is primarily dictated by two key factors: the nature of the carbon-halogen bond and the electronic environment of the aromatic system. In the case of this compound, we must consider the interplay between the inherent bond strengths of C-Br and C-Cl and the activating effect of the quinazoline ring.

The general order of reactivity for halogens in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is largely governed by the carbon-halogen bond dissociation energy; weaker bonds are more readily cleaved.[3]

However, the quinazoline ring system introduces significant electronic effects. The nitrogen atoms, particularly N1 and N3, are electron-withdrawing and activate the pyrimidine part of the ring system towards nucleophilic attack. This activation is most pronounced at the C4 position. Computational studies on analogous 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[4] This results in a lower activation energy for substitution at C4 compared to other positions.[4][5]

Therefore, a central theme in the chemistry of this compound is the competition between the generally more labile C-Br bond and the electronically activated C-Cl bond.

Data Presentation: A Comparative Overview

While direct, side-by-side quantitative comparisons of reaction kinetics for this compound are not extensively reported in the literature, a robust understanding can be built from data on analogous systems. The following tables summarize the expected and observed reactivity patterns.

Table 1: Carbon-Halogen Bond Dissociation Energies

| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |

| C-Cl | 339 - 346 | Stronger bond, less reactive leaving group |

| C-Br | 276 - 290 | Weaker bond, more reactive leaving group |

Data sourced from multiple chemistry resources.[3] This fundamental data suggests that, all else being equal, the C-Br bond should be more reactive.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

| Substrate (Analogous System) | Reaction Conditions | Nucleophile | Site of Substitution | Yield (%) | Reference |

| 2,4-dichloroquinazoline | Ethanol, 0-5 °C, 2h | Hydrazine hydrate | C4 | Not specified | [6] |

| 2,4-dichloroquinazoline | Various mild conditions | Primary and secondary amines | C4 | Various | [5] |

| 6-bromo-4-chloro-2-phenylquinazoline | THF/H₂O, microwave, 10 min | N-methylanilines | C4 | 63-90 | [7] |

The experimental evidence from these analogous systems strongly indicates that in SNAr reactions, the electronic activation of the C4 position by the quinazoline nitrogens overrides the general halogen reactivity trend. The C4-Cl bond is consistently more reactive than C-Br bonds on the benzene portion of the quinazoline ring under these conditions.

Table 3: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate (Analogous System) | Coupling Partner | Catalyst System | Site of Substitution | Yield (%) | Reference |

| Suzuki Coupling | 5-Bromo-2-chloro-4-methoxypyrimidine | Arylboronic acid | Pd(dppf)Cl₂ | C5 (C-Br) | Good | [2] |

| Buchwald-Hartwig Amination | 5-Bromo-2-chloro-4-methoxypyrimidine | Amines | Pd₂(dba)₃ / XPhos | C5 (C-Br) | Good | [1] |

| Sonogashira Coupling | 2-bromo-4-iodo-quinoline | Terminal alkyne | Pd(PPh₃)₄ / CuI | C4 (C-I) | Good | [8] |

In palladium-catalyzed cross-coupling reactions, the inherent reactivity of the C-X bond (I > Br > Cl) is the dominant factor. This allows for the selective functionalization of the C-Br bond at the 5-position of this compound, while leaving the C-Cl bond at the 4-position available for subsequent transformations.

Experimental Protocols

The following are detailed, representative methodologies for key transformations of this compound, based on established protocols for similar substrates.

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C4-Position

Reaction: Synthesis of 5-Bromo-4-(arylamino)quinazolines.

Materials:

-

This compound

-

Substituted aniline

-

Isopropanol

-

Triethylamine (optional, as a scavenger for HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of this compound (1.0 mmol) in isopropanol (10 mL), add the desired substituted aniline (1.1 mmol).

-

If the aniline is used as its hydrochloride salt, add triethylamine (1.2 mmol).

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

-

Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Selective Suzuki Coupling at the C5-Position

Reaction: Synthesis of 5-Aryl-4-chloroquinazolines.

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Nitrogen or Argon source

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed DME (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Buchwald-Hartwig Amination at the C5-Position

Reaction: Synthesis of 5-(Alkyl/Arylamino)-4-chloroquinazolines.

Materials:

-

This compound

-

Primary or secondary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Schlenk flask or glovebox for inert atmosphere operations

Procedure:

-

Inside a glovebox or under a stream of inert gas in a Schlenk flask, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and NaOtBu (1.4 mmol).

-

Add the amine (1.2 mmol) followed by anhydrous toluene (10 mL).

-

Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction's progress. Reactions are typically complete in 12-24 hours.

-

After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

Purify the residue by flash column chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts of reactivity and experimental workflow.

Caption: Comparative reactivity of this compound in SNAr vs. Cross-Coupling reactions.

Caption: Experimental workflow for a selective Suzuki coupling at the C5-position.

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in this compound presents a valuable opportunity for selective, stepwise functionalization. For nucleophilic aromatic substitution reactions, the C4-Cl position is the preferred site of reaction due to the strong electronic activation by the quinazoline ring nitrogens. Conversely, in palladium-catalyzed cross-coupling reactions, the inherently weaker C-Br bond at the C5 position is more reactive. By carefully selecting the reaction type and conditions, researchers can control the regiochemical outcome of their synthetic transformations, enabling the efficient construction of complex, polysubstituted quinazoline derivatives for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 5-Bromo-4-chloroquinazoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the solubility of 5-Bromo-4-chloroquinazoline, a heterocyclic compound of interest in medicinal chemistry. A comprehensive search of available scientific literature and chemical databases revealed a lack of specific quantitative solubility data for this compound in common organic solvents. This document, therefore, serves as a foundational resource by providing established, detailed experimental protocols for determining the solubility of this compound. It includes a step-by-step methodology for the widely accepted gravimetric method, a workflow diagram for this process, and a structured table for the systematic recording of experimental data. This guide is intended to empower researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development processes such as formulation, bioavailability assessment, and in-vitro assay design.

Introduction

This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a recurring motif in numerous biologically active compounds, making its derivatives, such as this compound, valuable intermediates in the synthesis of novel therapeutic agents. The physicochemical properties of these compounds, particularly their solubility, are fundamental to their handling, formulation, and ultimate biological efficacy. Poor solubility can significantly impede drug development, leading to challenges in achieving therapeutic concentrations and reliable in-vitro assay results.

Quantitative Solubility Data

As of the date of this publication, a thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. To facilitate future research and data compilation, the following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | |||

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | |||

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | |||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | |||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | |||

| e.g., Dimethylformamide (DMF) | e.g., 25 | e.g., Gravimetric | |||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Gravimetric | |||

| e.g., Tetrahydrofuran (THF) | e.g., 25 | e.g., Gravimetric | |||

| e.g., Acetonitrile | e.g., 25 | e.g., Gravimetric |

Experimental Protocol for Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a given solvent.[2][3] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

3.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials or flasks with airtight seals

-

Volumetric pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent.[2][4] It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing.

-

-

Phase Separation:

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a precise volume of the clear supernatant using a pre-warmed volumetric pipette to prevent precipitation due to temperature changes.

-

For an additional purification step, pass the withdrawn sample through a syringe filter compatible with the organic solvent into a pre-weighed evaporation dish.[2]

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in a vacuum oven at a controlled temperature that is high enough to evaporate the solvent but low enough to prevent degradation of the compound.

-

Continue the evaporation process until a constant weight of the solid residue is achieved.[2]

-

-

Calculation of Solubility:

-

Accurately weigh the evaporation dish with the dried solute.

-

The mass of the dissolved solute is the final weight of the dish minus its initial pre-weighed mass.

-

Solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[2]

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

To express solubility in molarity (mol/L), the molecular weight of this compound (243.49 g/mol ) is used.[5]

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently not documented in publicly accessible literature, this guide provides the necessary tools for researchers to independently and accurately determine this crucial parameter. The detailed experimental protocol for the gravimetric method, along with the structured data table and workflow visualization, offers a comprehensive framework for generating high-quality, reproducible solubility data. The availability of such data will be invaluable for the advancement of research and development involving this and similar quinazoline derivatives.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Bromo-4-chloroquinazoline, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, outlines experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Strategy

The most prevalent and reliable synthetic pathway to this compound proceeds via a two-step process. The initial step involves the formation of the quinazolinone ring system to yield 5-bromoquinazolin-4(3H)-one. This intermediate is subsequently chlorinated to afford the final product. The primary starting material for this synthesis is 2-amino-6-bromobenzoic acid.

Starting Materials and Synthesis Overview

The following table summarizes the key starting materials and the general reaction sequence for the synthesis of this compound.

| Step | Starting Material(s) | Reagents | Intermediate/Product |

| 1 | 2-amino-6-bromobenzoic acid | Formamide | 5-bromoquinazolin-4(3H)-one |

| 2 | 5-bromoquinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | This compound |

Experimental Protocols

Step 1: Synthesis of 5-bromoquinazolin-4(3H)-one

This procedure details the cyclization of 2-amino-6-bromobenzoic acid with formamide to form the quinazolinone ring.

Procedure: A mixture of 2-amino-6-bromobenzoic acid and an excess of formamide is heated. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data: While specific yields for the unsubstituted 5-bromoquinazolin-4(3H)-one were not detailed in the surveyed literature, a similar synthesis of 2-methyl-5-bromo-4(3H)-quinazolinone from 2-amino-6-bromobenzoic acid reported a yield of 65.5%. For the synthesis of 6-bromoquinazolin-4(3H)-one from 2-amino-5-bromobenzoic acid and formamide, a yield of 91% has been reported.[1]

Step 2: Chlorination of 5-bromoquinazolin-4(3H)-one

This protocol describes the conversion of the hydroxyl group at the 4-position of the quinazolinone to a chloro group using phosphorus oxychloride.

Procedure: 5-bromoquinazolin-4(3H)-one is refluxed in an excess of phosphorus oxychloride (POCl₃). After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-cold water or a basic solution such as aqueous sodium bicarbonate. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data: Detailed yields for the chlorination of 5-bromoquinazolin-4(3H)-one are not readily available in the provided search results. However, the chlorination of similar quinazolinone derivatives is a standard and generally high-yielding reaction.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from its primary starting material.

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should optimize reaction conditions and purification methods based on their specific laboratory settings and desired product purity. It is crucial to adhere to all laboratory safety protocols when handling the reagents mentioned, particularly phosphorus oxychloride, which is a corrosive and moisture-sensitive compound.

References

An In-Depth Technical Guide on 5-Bromo-4-chloroquinazoline

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This document provides core technical data on 5-Bromo-4-chloroquinazoline, a heterocyclic organic compound relevant to medicinal chemistry and synthetic applications.

Molecular Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₄BrClN₂[1][2] |

| Molecular Weight | 243.49 g/mol [2][3][4] |

| Alternate Reference | 243.4878[1] |

Logical Relationship of Molecular Components

The molecular formula dictates the elemental composition, which in turn determines the molecular weight. The following diagram illustrates this fundamental relationship.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloroquinazoline is a halogenated heterocyclic compound built upon a quinazoline core, which is a fusion of a benzene ring and a pyrimidine ring. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The specific placement of bromine and chlorine substituents at the 5- and 4-positions, respectively, imparts unique chemical reactivity to the molecule, creating distinct sites for both nucleophilic and electrophilic attack. Understanding these reactive centers is crucial for the strategic design and synthesis of novel quinazoline derivatives for therapeutic applications.

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by experimental evidence and theoretical insights. It outlines key reaction pathways, presents quantitative data, and offers detailed experimental protocols for the functionalization of this versatile building block.

Electrophilic and Nucleophilic Character: A Dual Reactivity Profile

The electronic landscape of this compound is characterized by a combination of inductive and resonance effects from the heteroatoms and halogen substituents. This creates a molecule with both electron-rich (nucleophilic) and electron-deficient (electrophilic) centers, dictating its reactivity towards different chemical reagents.

Primary Nucleophilic Site: The Quinazoline Nitrogen Atoms

The lone pairs of electrons on the nitrogen atoms at positions 1 and 3 (N1 and N3) of the pyrimidine ring are the primary nucleophilic centers. These sites can be protonated by acids or attacked by strong electrophiles. However, the overall electron-withdrawing nature of the quinazoline ring system generally reduces the nucleophilicity of these nitrogens compared to simpler pyridine or pyrimidine systems.

Primary Electrophilic Site: The C4-Position

The most significant feature of the molecule's reactivity is the highly electrophilic carbon atom at the 4-position (C4). This site is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][3] Several factors contribute to this high reactivity:

-

Inductive Effect: The adjacent, electronegative nitrogen atoms (N1 and N3) strongly withdraw electron density from C4.

-

Leaving Group: The chlorine atom at C4 is an excellent leaving group.

-

Intermediate Stabilization: The negative charge of the Meisenheimer intermediate formed during nucleophilic attack is effectively stabilized by resonance delocalization onto the electron-withdrawing quinazoline ring system.

This reactivity makes the C4 position the primary target for introducing a wide variety of functional groups by reacting the molecule with different nucleophiles, such as amines, alcohols, and thiols.[4][5]

Secondary Reactive Sites

-

C2-Position: The C2 carbon is also part of the electron-deficient pyrimidine ring and can act as an electrophilic center. However, studies on related 2,4-dichloroquinazolines consistently show that the C4 position is significantly more reactive towards nucleophiles under mild conditions.[6][7] Substitution at C2 typically requires harsher reaction conditions.[7]

-

C5-Position: The carbon atom bearing the bromine (C5) is primarily a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) rather than direct SNAr, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Benzene Ring (C6, C7, C8): The benzene portion of the quinazoline can undergo Electrophilic Aromatic Substitution (EAS) , such as nitration or halogenation.[8][9] However, the pyrimidine ring acts as a deactivating group, making these reactions more challenging than with benzene itself.[10] The bromine at C5 is an ortho-, para-director, while the fused pyrimidine ring directs meta. The interplay of these effects will determine the regioselectivity of electrophilic attack.

Reaction Pathways and Mechanisms

Nucleophilic Aromatic Substitution (SNAr) at C4

The predominant reaction pathway for this compound involves the SNAr mechanism at the C4 position. This is a two-step process:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion, yielding the 4-substituted quinazoline product.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Quantitative Reactivity Data

Computational studies, such as those using Density Functional Theory (DFT), provide quantitative insights into the reactivity of these sites. For the related 2,4-dichloroquinazoline, DFT calculations revealed that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[6] This theoretical finding is strongly supported by extensive experimental evidence where reactions with various amines consistently show regioselective substitution at the C4 position.[6]

The following table summarizes representative yields for the synthesis of 4-anilinoquinazolines from their 4-chloro precursors, highlighting the efficiency of substitution at the C4 position.

| Starting Material | Nucleophile (Aniline Derivative) | Yield (%) | Reference |

| 6-bromo-4-chloro-2-phenylquinazoline | N-methylaniline | 96% | [5] |

| 6-bromo-4-chloro-2-phenylquinazoline | 4-fluoro-N-methylaniline | 92% | [5] |

| 4-chloro-2-methylquinazoline | N-methylaniline | 95% | [5] |

Table 1: Representative yields for N-arylation of 4-chloroquinazolines.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution at C4 with Amines

This protocol describes a typical method for the synthesis of 4-aminoquinazoline derivatives, a cornerstone reaction for this class of compounds.[3][5]

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, benzylamine) (1.0-1.2 equivalents)

-

Solvent (e.g., ethanol, isopropanol, or a THF/water mixture)

-

Optional: Base (e.g., sodium acetate, triethylamine)

-

Optional: Microwave reactor

Workflow:

Caption: General experimental workflow for SNAr at the C4 position of this compound.

Procedure:

-

Preparation: In a suitable reaction vessel (e.g., a round-bottom flask or a microwave vial), combine this compound (1.0 eq) and the desired amine nucleophile (1.0-1.2 eq).

-

Solvent Addition: Add the chosen solvent to the mixture. The concentration is typically in the range of 0.1 to 0.5 M.

-

Reaction:

-

Conventional Heating: Heat the mixture to reflux and stir for the required time (typically 2-24 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).

-

Microwave-Assisted Synthesis: For an accelerated reaction, heat the mixture in a sealed microwave reactor at a specified temperature (e.g., 120°C) for a shorter duration (e.g., 15-60 minutes).[5]

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (such as ethanol) or by column chromatography on silica gel to yield the pure 4-substituted-5-bromoquinazoline.

Protocol 2: Electrophilic Bromination of an Anthranilic Acid Precursor

This protocol details a common method to introduce a bromine atom onto the benzene ring prior to the formation of the quinazoline core, as direct electrophilic substitution on the quinazoline can be challenging.[11]

Materials:

-

Anthranilic acid

-

N-bromosuccinimide (NBS) (1.05 equivalents)

-

Acetonitrile

Procedure:

-

Dissolution: Dissolve anthranilic acid (1.0 eq) in acetonitrile in a round-bottom flask.

-

Addition of Brominating Agent: Prepare a solution of N-bromosuccinimide (1.05 eq) in acetonitrile and add it dropwise to the anthranilic acid solution at room temperature.

-

Reaction: Stir the resulting mixture at room temperature for approximately 2 hours.

-

Isolation: The product, 5-bromoanthranilic acid, will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold acetonitrile, and dry at room temperature.[11] This intermediate can then be used to synthesize the target 5-bromo-quinazoline ring system.

Conclusion

This compound possesses a well-defined reactivity profile that is dominated by the electrophilic nature of its C4 position. This site readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles, providing a reliable and versatile handle for molecular elaboration. While other positions on the quinazoline ring exhibit reactivity, such as the potential for electrophilic substitution on the benzene ring or cross-coupling at the C5-bromo position, the C4-chloro substitution is the most synthetically exploited feature. A thorough understanding of these electrophilic and nucleophilic centers, guided by both empirical data and computational analysis, is essential for leveraging this scaffold in the design and synthesis of complex molecules for drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 573675-55-5: 7-Bromo-4-chloroquinazoline | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]

- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 5-Bromo-4-chloroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-4-chloroquinazoline, a key intermediate in pharmaceutical research and development. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related quinazoline derivatives and established principles of chemical stability testing to provide a robust framework for its handling and storage.

Physicochemical Properties and Recommended Storage

This compound is a solid, heterocyclic compound. While specific long-term stability studies are not publicly available, general recommendations for similar halogenated quinazolines suggest the following storage conditions to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at -20°C for long-term storage. | Low temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |

| Light | Protect from light. | Many organic molecules, including heterocyclic compounds, are susceptible to photolytic degradation. |

| Form | Store as a solid. | Solutions are generally less stable than the solid form. For solutions, storage at -80°C is recommended. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the available literature, related 4-chloroquinazoline derivatives are known to be susceptible to certain types of degradation. These potential pathways should be considered when handling and analyzing this compound.

-

Hydrolysis: The chloro group at the 4-position is a potential site for hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the formation of 5-Bromo-quinazolin-4-one.

-

Oxidation: The quinazoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products.

-

Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to a variety of degradation products.

The following diagram illustrates a logical workflow for identifying and characterizing these potential degradation pathways.

Caption: A logical workflow for conducting forced degradation studies and elucidating potential degradation pathways.

Experimental Protocols for Stability Assessment

To ensure the integrity of research and development activities, it is crucial to perform stability assessments. The following are generalized experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][2] The recommended conditions are based on ICH guidelines.[1]

Table 2: Protocol for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).2. Add an equal volume of 0.1 M hydrochloric acid.3. Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).4. Neutralize the solution before analysis. |

| Base Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent.2. Add an equal volume of 0.1 M sodium hydroxide.3. Keep the solution at room temperature or slightly elevated temperature for a defined period.4. Neutralize the solution before analysis. |

| Oxidative Degradation | 1. Prepare a solution of this compound in a suitable solvent.2. Add a solution of 3% hydrogen peroxide.3. Keep the solution at room temperature for a defined period, protected from light.4. Quench the reaction if necessary before analysis. |

| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven (e.g., 80°C).2. Expose for a defined period (e.g., 24, 48, 72 hours).3. Also, prepare a solution and expose it to the same conditions. |

| Photolytic Degradation | 1. Expose the solid compound and a solution to a calibrated light source providing both UV and visible light (as per ICH Q1B guidelines).2. Keep a control sample in the dark at the same temperature.3. Analyze both the exposed and control samples at defined time points. |

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its potential degradation products.

Table 3: General Protocol for HPLC Method Development

| Step | Procedure |

| 1. Column Selection | Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| 2. Mobile Phase Selection | - Begin with a gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).- Adjust the gradient profile to achieve good separation of the parent peak from any degradation peaks. |

| 3. Detection | Use a UV detector at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to assess peak purity. |

| 4. Method Validation | Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve all degradation products from the parent peak. |

The following diagram illustrates a typical workflow for developing a stability-indicating HPLC method.

References

The Quinazoline Core: A Privileged Scaffold in Drug Discovery and Its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline nucleus, a heterocyclic aromatic compound formed by the fusion of a pyrimidine and a benzene ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile scaffold allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological potential of quinazoline core structures, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details key quantitative data, experimental protocols for synthesis and evaluation, and visual representations of the signaling pathways modulated by these compounds.

Anticancer Activity of Quinazoline Derivatives

Quinazoline-based compounds have shown remarkable success in oncology, with several derivatives receiving FDA approval for cancer treatment. Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways crucial for tumor growth, proliferation, and survival.

A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Overexpression or mutation of EGFR is a common driver in various cancers.[3] Quinazoline-based inhibitors act as ATP-competitive agents, binding to the kinase domain of EGFR and blocking its autophosphorylation, which in turn inhibits downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[3][4] This disruption of signaling ultimately leads to decreased cell proliferation and induction of apoptosis.[5] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib are prominent examples of quinazoline-based EGFR inhibitors.[2]

Beyond EGFR, quinazoline derivatives have been developed to target other critical components of cancer cell signaling, including the PI3K/Akt/mTOR pathway.[5][6] Deregulation of this pathway is a frequent event in cancer, promoting cell survival and resistance to therapy.[5] Some quinazoline analogues have demonstrated the ability to directly inhibit PI3K, leading to the suppression of tumor growth.[5] Additionally, certain derivatives have been found to inhibit tubulin polymerization, a process essential for cell division, and to act as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair.[7]

The following table summarizes the in vitro anticancer activity of various quinazoline derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Representative Quinazoline Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted quinazoline 11 | MDA-MB-231 (Breast) | Moderate to good activity | [3] |

| 2,4-disubstituted quinazoline 11 | MCF-7 (Breast) | Excellent antiproliferative activity | [3] |

| Quinazoline derivative 14 | MCF-7 (Breast) | 0.350 ± 0.001 | [3] |

| Quinazoline derivative 14 | MDA-MB-231 (Breast) | 0.447 ± 0.084 | [3] |

| Platinum(II)-based quinazoline 15 | A549/cisplatin (Lung) | 102.57 ± 12.82 nM | [3] |

| Tubulin polymerization inhibitor 22 | Various human cancer cell lines | 0.4 to 2.7 nM | [3] |

| Quinazoline-1,2,3-triazole-1,3,4-oxadiazole 23 | PC-3, A549, MCF-7, A2780 | 0.016 to 0.19 | [3] |

| 4-indolyl quinazoline 29 | EGFRWT, EGFRd746–750, EGFRL858R | 5.2 nM, 9.6 nM, 1.9 nM | [3] |

| Quinazoline-1,2,4-thiadiazole amide 32 | A549 (Lung) | 0.02 ± 0.091 | [3] |

| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one 46 | Aurora A, Aurora B | 84.42 nM, 14.09 nM | [3] |

| Quinazolin-4-one derivative 51 | MCF-7 (Breast) | 0.06 | [3] |

| 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one | MCF-7 (Breast) | 2.09 | [8] |

| 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one | HepG2 (Liver) | 2.08 | [8] |

| Quinazoline-pyrimidine hybrid 6n | A549 (Lung) | 5.9 ± 1.69 | [9] |

| Quinazoline-pyrimidine hybrid 6n | SW-480 (Colorectal) | 2.3 ± 5.91 | [9] |

| Quinazoline-pyrimidine hybrid 6n | MCF-7 (Breast) | 5.65 ± 2.33 | [9] |

| Thioether quinazoline 21-23 | HeLa (Cervical) | 1.85 - 2.81 | [10] |

| Thioether quinazoline 21-23 | MDA-MB-231 (Breast) | 1.85 - 2.81 | [10] |

| Diarylamide-substituted-4-anilinoquinazoline 42 | HT-29 (Colon) | 0.13 | [4] |

| Diarylamide-substituted-4-anilinoquinazoline 42 | MCF-7 (Breast) | 0.56 | [4] |

| Diarylamide-substituted-4-anilinoquinazoline 43 | HT-29 (Colon) | 0.15 | [4] |

| Diarylamide-substituted-4-anilinoquinazoline 43 | MCF-7 (Breast) | 1.81 | [4] |

| Quinazoline-indazole hybrid 46 | VEGFR-2 kinase | 5.4 nM | [4] |

| Quinazoline derivative 47 | EGFR kinase | 12 nM | [4] |

| Erlotinib analogue 3o | A549 (Lung) | 4.26 | |

| Erlotinib analogue 3o | HCT116 (Colon) | 3.92 | |

| Erlotinib analogue 3o | MCF-7 (Breast) | 0.14 | [11] |

Antimicrobial Activity of Quinazoline Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacteria and fungi. The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the quinazoline core.

The following table summarizes the in vitro antimicrobial activity of various quinazoline derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism).

Table 2: Antimicrobial Activity of Representative Quinazoline Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinazolinone 13 | Various bacteria and fungi | 5-20 | [12] |

| Quinazolinone 19 & 20 | Various bacteria and fungi | 2.5-15 | [12] |

| Pyrrolidine derivative 20 | Various bacteria | Most active | [13] |

| Pyrrolidine derivative 15 | C. albicans | 5 mg/ml | [13] |

| Morpholine derivative 29 | C. albicans | 5 mg/ml | [13] |

| Quinazolinone 27 | S. aureus strains | ≤0.5 | [14] |

| Imidazo/benzimidazo[1,2-c]quinazoline 8ga, 8gc, 8gd | Various bacteria | 4-8 | [15] |

| Imidazo/benzimidazo[1,2-c]quinazoline 8gf, 8ga, 8gc, 8gi, 8gd | A. niger, C. albicans | 4-16 | [15] |

Anti-inflammatory Activity of Quinazoline Derivatives

Chronic inflammation is implicated in a multitude of diseases, including arthritis, cardiovascular disease, and cancer. Quinazoline derivatives have been investigated for their anti-inflammatory potential, with studies demonstrating their ability to modulate key inflammatory pathways. One of the primary mechanisms underlying the anti-inflammatory effects of certain quinazoline compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][16] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[17] By inhibiting NF-κB activation, these compounds can effectively reduce the production of inflammatory mediators.

The following table summarizes the in vitro anti-inflammatory activity of a representative quinazoline derivative.

Table 3: Anti-inflammatory Activity of a Representative Quinazoline Derivative

| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |

| LU1501 | SK-BR-3 (Breast Cancer) | 10.16 ± 0.86 | [12] |

| LU1501 | HCC1806 (Breast Cancer) | 10.66 ± 1.01 | [12] |

Experimental Protocols

General Synthesis of 2,4-Disubstituted Quinazolines

The synthesis of 2,4-disubstituted quinazolines can be achieved through various methods. A common approach involves a three-step process starting from readily available anilides.[18]

Step 1: Fries Rearrangement of Anilides A photochemically induced Fries rearrangement of anilide precursors yields ortho-aminoacylbenzene derivatives.[18] This reaction is typically carried out in a suitable solvent like acetonitrile under irradiation for approximately 24 hours at room temperature.[18]

Step 2: Acylation of ortho-Aminoacylbenzenes The resulting ortho-aminoacylbenzene derivatives are then acylated at the amino group. This is commonly achieved by reacting the compound with an appropriate acyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane.[18]

Step 3: Microwave-Assisted Cyclization The final step involves the cyclization of the acylated intermediate to form the 2,4-disubstituted quinazoline. This is efficiently accomplished using ammonium formate under microwave activation.[18] This method is compatible with a variety of functional groups.[18]

Characterization of Quinazoline Derivatives

The synthesized quinazoline derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

-

Infrared (IR) Spectroscopy: IR spectra are recorded using an FT-IR spectrometer. Samples can be prepared as KBr pellets or as a thin film to identify characteristic functional group vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are obtained to elucidate the chemical structure of the compounds.

-

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV to determine the molecular weight and fragmentation pattern of the synthesized compounds.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazoline derivatives and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[16]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity Evaluation: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

-

Agar Plate Preparation: Molten agar medium is poured into sterile petri plates and allowed to solidify.

-

Inoculation: The solidified agar surface is uniformly swabbed with the microbial inoculum.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

-

Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by quinazoline derivatives.

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Caption: PI3K/Akt signaling pathway and its inhibition by quinazoline derivatives.

Caption: NF-κB signaling pathway and its inhibition by quinazoline derivatives.

Conclusion and Future Perspectives

The quinazoline core structure has undeniably established itself as a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the successful clinical application of several anticancer drugs. The continued exploration of this versatile scaffold holds immense promise for addressing a range of unmet medical needs.

Future research in this area will likely focus on several key aspects. The design and synthesis of novel quinazoline derivatives with enhanced potency and selectivity for specific biological targets will remain a primary objective. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation inhibitors. Furthermore, the exploration of quinazoline-based compounds for a wider array of diseases, including neurodegenerative and cardiovascular disorders, is a promising avenue for future investigation. The development of innovative synthetic methodologies will also be crucial for expanding the chemical diversity of quinazoline libraries. As our understanding of the molecular basis of diseases continues to grow, the quinazoline scaffold is poised to play an even more significant role in the future of drug discovery.